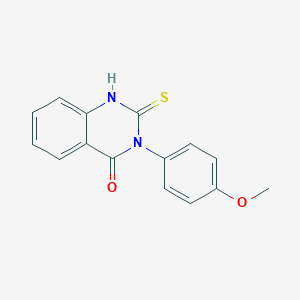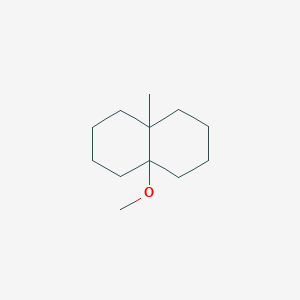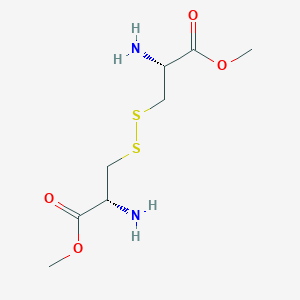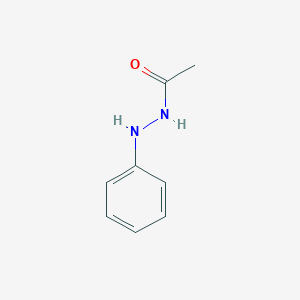
Hafnium sulfate
Overview
Description
Hafnium sulfate is a chemical compound with the formula Hf(SO₄)₂. It is a sulfate salt of hafnium, a transition metal known for its high melting point and resistance to corrosion. This compound is used in various industrial applications, including textiles, where it imparts fire resistance and impermeability to fabrics .
Mechanism of Action
Target of Action
Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .
Mode of Action
This compound interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .
Pharmacokinetics
It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hafnium sulfate can be synthesized through hydrothermal synthesis. This involves reacting hafnium oxide (HfO₂) with sulfuric acid (H₂SO₄) under high temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{HfO}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Hf(SO}_4\text{)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of hafnium oxide and concentrated sulfuric acid to the boiling point in a round-bottomed flask with a reflux cooler. This method ensures the complete reaction of hafnium oxide with sulfuric acid, yielding this compound .
Chemical Reactions Analysis
Types of Reactions: Hafnium sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less documented compared to other hafnium compounds.
Common Reagents and Conditions:
Dehydration: Heating at temperatures up to 850°C.
Oxidation: Typically involves exposure to oxidizing agents under controlled conditions.
Major Products:
Scientific Research Applications
Hafnium sulfate finds applications in various scientific research fields:
Chemistry: Used as a precursor for synthesizing other hafnium compounds and in catalysis research.
Biology and Medicine: While direct applications in biology and medicine are limited, hafnium compounds are being explored for their potential in medical imaging and cancer treatment.
Industry: Utilized in the textile industry for fire-resistant and impermeable fabrics.
Comparison with Similar Compounds
- Zirconium sulfate (Zr(SO₄)₂)
- Hafnium selenate (Hf(SeO₄)₂)
- Hafnium tellurate (Hf(TeO₄)₂)
These compounds share similar preparation methods and chemical properties but differ in their specific applications and stability under various conditions .
Properties
CAS No. |
15823-43-5 |
|---|---|
Molecular Formula |
H2HfO4S |
Molecular Weight |
276.57 g/mol |
IUPAC Name |
hafnium;sulfuric acid |
InChI |
InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
KOELDGKLEFTHGN-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |
Canonical SMILES |
OS(=O)(=O)O.[Hf] |
Key on ui other cas no. |
15823-43-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














